N4-benzyl-N2-phenylpteridine-2,4-diamine
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Overview
Description
N4-benzyl-N2-phenylpteridine-2,4-diamine is a synthetic organic compound with the molecular formula C19H16N6. It is a derivative of pteridine, a heterocyclic compound that plays a crucial role in various biological processes. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-benzyl-N2-phenylpteridine-2,4-diamine typically involves the reaction of pteridine derivatives with benzyl and phenyl substituents. One common method involves the condensation of pteridine-2,4-diamine with benzyl chloride and phenyl isocyanate under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N4-benzyl-N2-phenylpteridine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like benzyl chloride or phenyl isocyanate in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.
Scientific Research Applications
N4-benzyl-N2-phenylpteridine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-benzyl-N2-phenylpteridine-2,4-diamine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial activity.
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamine: Studied for its potential as a cyclin-dependent kinase inhibitor.
Uniqueness
N4-benzyl-N2-phenylpteridine-2,4-diamine is unique due to its specific substitution pattern on the pteridine ring, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C19H16N6 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C19H16N6/c1-3-7-14(8-4-1)13-22-18-16-17(21-12-11-20-16)24-19(25-18)23-15-9-5-2-6-10-15/h1-12H,13H2,(H2,21,22,23,24,25) |
InChI Key |
TYQXRVBSMWTXLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=NC=CN=C32)NC4=CC=CC=C4 |
Origin of Product |
United States |
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